molecular formula C28H34O6 B11511028 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate

Cat. No.: B11511028
M. Wt: 466.6 g/mol
InChI Key: REDLBPLWHLVJAA-UHFFFAOYSA-N
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Description

4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate typically involves a multi-step process. One common method involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions to enhance efficiency and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Catalysts such as cobalt-incorporated sulfated zirconia (ZrO2/SO42−/Co) nanoparticles are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes.

Scientific Research Applications

4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl octanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and octanoate groups enhance its solubility and bioavailability, making it more effective in various applications compared to other xanthenes .

Properties

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] octanoate

InChI

InChI=1S/C28H34O6/c1-3-4-5-6-7-14-25(31)34-21-16-15-18(17-24(21)32-2)26-27-19(29)10-8-12-22(27)33-23-13-9-11-20(30)28(23)26/h15-17,26H,3-14H2,1-2H3

InChI Key

REDLBPLWHLVJAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC

Origin of Product

United States

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